molecular formula C11H11NO2 B3052110 6-Methoxy-8-methyl-4-quinolinol CAS No. 384821-02-7

6-Methoxy-8-methyl-4-quinolinol

Cat. No.: B3052110
CAS No.: 384821-02-7
M. Wt: 189.21 g/mol
InChI Key: WTWWVBQBRMKXHE-UHFFFAOYSA-N
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Description

6-Methoxy-8-methyl-4-quinolinol is a chemical compound with the molecular formula C11H11NO2 . It is used in the preparation of quinolines and quinazolines as inhibitors of c-Met and other tyrosine kinases, and has therapeutic uses against proliferative diseases .


Synthesis Analysis

Quinoline, the core structure of this compound, has versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are numerous synthesis protocols reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds . The molecular weight of this compound is approximately 189.210 Da .


Chemical Reactions Analysis

Quinoline compounds, including this compound, can undergo a variety of chemical reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are useful for the construction and functionalization of this compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C11H11NO2 and a molecular weight of approximately 189.210 Da .

Mechanism of Action

While the specific mechanism of action for 6-Methoxy-8-methyl-4-quinolinol is not mentioned in the retrieved sources, quinoline compounds are known to have a wide range of biological and pharmaceutical activities . They are often used as scaffolds in drug discovery due to their versatile applications in medicinal chemistry .

Future Directions

Quinoline compounds, including 6-Methoxy-8-methyl-4-quinolinol, have gained considerable attention due to their potential for industrial and medicinal applications . Future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities . Further studies could also explore the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .

Properties

IUPAC Name

6-methoxy-8-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-8(14-2)6-9-10(13)3-4-12-11(7)9/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWWVBQBRMKXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=CC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456564
Record name 6-METHOXY-8-METHYL-4-QUINOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384821-02-7
Record name 6-METHOXY-8-METHYL-4-QUINOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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